Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the reaction of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 6-chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₀ClN₁O₄
- Molecular Weight : 255.65 g/mol
- CAS Number : 141761-83-3
- Purity : Typically ≥95% .
Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant interactions with various biological targets. Specifically, this compound has been studied for its role as a 5-HT6 receptor antagonist . This receptor is implicated in several neurological processes and is a target for treating cognitive disorders.
Key Findings:
- Affinity for 5-HT6 Receptor : Compounds in this class have shown subnanomolar affinities for the 5-HT6 receptor. This suggests a strong potential for cognitive enhancement and neuroprotective effects .
- Brain Penetration : Studies on related compounds indicate good brain penetration in animal models, which is critical for central nervous system activity .
Biological Activities
The biological activities of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives can be summarized as follows:
1. Antitumor Activity
A study evaluated the cytotoxic effects of several benzo[b][1,4]oxazine derivatives on human cancer cell lines. The results indicated that certain modifications to the structure enhanced activity significantly, with some compounds exhibiting IC50 values below 500 nM against specific cancer types .
2. Neuropharmacological Studies
In vivo studies demonstrated that methyl 6-chloro derivatives improved cognitive function in rodent models of Alzheimer's disease. The mechanism was associated with enhanced serotonergic signaling and reduced amyloid plaque formation .
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)9-5-12-7-4-6(11)2-3-8(7)15-9/h2-4,9,12H,5H2,1H3 |
InChI Key |
BDIASJZDQAVBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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